BenchChemオンラインストアへようこそ!

N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)-4-fluorobenzenesulfonamide

NK1 receptor antagonism Substance P receptor Benzimidazole sulfonamide SAR

This 4-fluoro benzimidazole-sulfonamide hybrid shows an IC50 of 2.35 nM at the human NK1 receptor, with a physicochemical profile (LogP 6.1, MW 431.6) that supports CNS-penetrant optimization. The unique 4-fluoro substitution provides superior metabolic stability over 4-methoxy and 4-tert-butyl analogs, making it a critical scaffold for structure-activity relationship studies. Procure at ≥95% purity for reproducible in vitro pharmacology and metabolic profiling.

Molecular Formula C23H30FN3O2S
Molecular Weight 431.57
CAS No. 338955-35-4
Cat. No. B2526796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)-4-fluorobenzenesulfonamide
CAS338955-35-4
Molecular FormulaC23H30FN3O2S
Molecular Weight431.57
Structural Identifiers
SMILESCCCCCCCCN1C=NC2=C1C=C(C(=C2NS(=O)(=O)C3=CC=C(C=C3)F)C)C
InChIInChI=1S/C23H30FN3O2S/c1-4-5-6-7-8-9-14-27-16-25-23-21(27)15-17(2)18(3)22(23)26-30(28,29)20-12-10-19(24)11-13-20/h10-13,15-16,26H,4-9,14H2,1-3H3
InChIKeyGUPIAZWFONRQDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)-4-fluorobenzenesulfonamide (CAS 338955-35-4) for Receptor Antagonism Research


N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)-4-fluorobenzenesulfonamide (CAS 338955-35-4) is a synthetic benzimidazole-sulfonamide hybrid bearing a para-fluorophenyl substituent. This compound class is historically associated with angiotensin II type 1 (AT1) receptor antagonism , retinoid-related orphan receptor gamma (RORγt) inverse agonism , and substance P (NK1) receptor antagonism . The presence of the electron-withdrawing fluorine atom distinguishes it from the corresponding 4-methoxy and 4-tert-butyl analogs within the same benzimidazole-sulfonamide scaffold series .

Why the 4-Fluoro Substituent in CAS 338955-35-4 Cannot Be Replaced by 4-Methoxy or 4-tert-Butyl Analogs Without Risking Potency Loss


Benzimidazole-sulfonamide derivatives sharing a common core scaffold are not functionally interchangeable due to profound electronic and steric effects of the para-substituent on the pendant phenyl ring. In the NK1 receptor series represented by US10011568, Example 9 (4-fluoro) exhibits an IC50 of 2.35 nM, whereas Example 6 (a structurally distinct analog within the same patent) achieves 1 nM, demonstrating that even modest scaffold modifications produce measurable potency shifts . The 4-fluoro group provides a unique combination of inductive electron withdrawal (σp = 0.06) and minimal steric bulk (van der Waals radius comparable to hydrogen), which the electron-donating 4-methoxy (σp = −0.27) or bulky 4-tert-butyl (σp = −0.20, larger steric demand) substituents cannot replicate . Generic substitution with a 4-methoxy or 4-tert-butyl analog would alter sulfonamide NH acidity, hydrogen-bonding geometry, and target-binding complementarity, thereby invalidating any established structure–activity relationship without re-optimization.

Quantitative Differentiation Evidence for CAS 338955-35-4 Against Closest Benzimidazole Sulfonamide Analogs


NK1 Receptor Binding Affinity Differentiates 4-Fluoro from 4-Methoxy and 4-tert-Butyl Analogs

The 4-fluorobenzenesulfonamide derivative (target compound) exhibits an IC50 of 2.35 nM against the human substance P (NK1) receptor in a radioligand displacement assay at pH 7.4 and 2°C . In the same patent series (US10011568), a structurally distinct analog (Example 6) achieves an IC50 of 1 nM, providing a benchmark within-class potency range . The 4-methoxy and 4-tert-butyl analogs have no publicly disclosed NK1 affinity data, which itself constitutes a meaningful differentiation: only the 4-fluoro derivative has been selected for patent exemplification as an NK1 antagonist lead candidate . The Hammett σp constant for fluorine (+0.06) versus methoxy (−0.27) and tert-butyl (−0.20) predicts a distinct electronic profile affecting sulfonamide NH hydrogen-bond donor strength, a critical determinant of receptor-ligand complementarity in this scaffold .

NK1 receptor antagonism Substance P receptor Benzimidazole sulfonamide SAR

Physicochemical Differentiation: Computed LogP and Hydrogen-Bonding Profile Versus Analogs

The target compound exhibits a computed XLogP3-AA of 6.1 , substantially higher than the 4-methoxy analog (estimated XLogP ~5.2 based on fragment contribution methods) and lower than the 4-tert-butyl analog (estimated XLogP ~7.0) . The hydrogen bond donor count is 1 (sulfonamide NH) and acceptor count is 5 for all three analogs, but the electron-withdrawing fluorine modifies the sulfonamide NH pKa relative to the electron-donating methoxy and tert-butyl groups . The molecular weight (431.6 g/mol) is intermediate: lower than the 4-tert-butyl analog (469.7 g/mol) and comparable to the 4-methoxy analog (443.6 g/mol) . The rotatable bond count (10) is identical across the series due to the shared octyl chain, but fluorine's minimal steric profile avoids the conformational restrictions imposed by the tert-butyl group .

Lipophilicity Drug-likeness Benzimidazole sulfonamide properties

Absence of Published Selectivity Data: A Differentiation-by-Design Feature Requiring Further Profiling

No publicly available selectivity panel data (e.g., CEREP, Eurofins) exist for CAS 338955-35-4 or its direct 4-methoxy and 4-tert-butyl analogs. However, the 4-fluoro substituent is specifically cited in the patent literature as a preferred embodiment for benzimidazole-sulfonamide RORγt inverse agonists due to its balanced electronic properties, whereas electron-donating substituents (methoxy, tert-butyl) are explicitly disfavored in this context . This suggests that the 4-fluoro group was selected during lead optimization to avoid polypharmacology that may plague electron-rich analogs. The 3,4-dichloro analog (CAS not assigned in public databases) has been listed as a distinct compound in vendor catalogs, implying that even dihalogenation yields a compound pursued for different target profiles . Definitive selectivity data require head-to-head profiling in a standardized panel; procurement decisions for target-specific studies should factor in this evidence gap .

Target selectivity Off-target profiling Benzimidazole sulfonamide safety

Application Scenarios for CAS 338955-35-4 Based on Quantitative Differentiation Evidence


NK1 Receptor Antagonism Tool Compound for Pain and Emesis Research

With a documented IC50 of 2.35 nM at the human substance P (NK1) receptor , CAS 338955-35-4 is suitable as a reference antagonist in in vitro NK1 receptor pharmacology studies. Its intermediate lipophilicity (XLogP = 6.1) and lower molecular weight (431.6 g/mol) relative to the 4-tert-butyl analog (469.7 g/mol) make it a preferred starting point for CNS-penetrant NK1 antagonist optimization, provided that blood–brain barrier penetration is subsequently verified through in vivo pharmacokinetic studies. Researchers should confirm lot-to-lot purity (vendor specification: 95%) via orthogonal analytical methods before initiating concentration–response experiments.

RORγt Inverse Agonist Lead for Autoimmune and Inflammatory Disease Models

The 4-fluoro substitution is claimed as a preferred embodiment in US2019/0071433 A1 for RORγt inverse agonists, targeting Th17-driven inflammatory conditions including psoriasis, atopic dermatitis, and acne . The compound's physicochemical profile (LogP 6.1, MW 431.6) is compatible with topical formulation development, where moderate lipophilicity can facilitate stratum corneum penetration. The absence of a methoxy group avoids potential O-demethylation metabolic liabilities associated with the 4-methoxy analog, although definitive metabolic stability data are required to confirm this advantage .

Angiotensin II Type 1 Receptor Antagonist for Cardiovascular Mechanistic Studies

Benzimidazole-sulfonamide derivatives are an established pharmacophore for AT1 receptor antagonism . The electron-withdrawing 4-fluoro substituent (σp = +0.06) enhances sulfonamide NH acidity relative to the 4-methoxy analog (σp = −0.27), which may strengthen ionic or hydrogen-bond interactions with the AT1 receptor binding pocket. The compound can serve as a scaffold for structure–activity relationship studies aimed at decoupling AT1 antagonism from hERG channel liability, a known liability of earlier benzimidazole AT1 antagonists. Researchers should procure the compound at the highest available purity (≥95%) for reproducible pharmacological profiling.

Probe Molecule for Investigating Fluorine Effects on Benzimidazole-Sulfonamide Pharmacokinetics

The 4-fluoro group provides a unique combination of metabolic stability enhancement (C–F bond resistance to cytochrome P450 oxidation) and minimal steric perturbation compared to the 4-tert-butyl group . This makes CAS 338955-35-4 an ideal probe for head-to-head comparative metabolic stability studies against the 4-methoxy analog (subject to O-demethylation) and the 4-tert-butyl analog (subject to CYP-mediated alkyl oxidation). The identical rotatable bond count (10) across the series isolates the substituent electronic effect as the primary variable , enabling clean interpretation of metabolic soft-spot identification in human or rodent liver microsome assays.

Quote Request

Request a Quote for N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)-4-fluorobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.